Home > Products > Screening Compounds P43010 > Aprinocarsen sodium
Aprinocarsen sodium - 331257-53-5

Aprinocarsen sodium

Catalog Number: EVT-15327103
CAS Number: 331257-53-5
Molecular Formula: C196H230N68Na19O105P19S19
Molecular Weight: 6853 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aprinocarsen sodium is a synthetic compound classified as an antisense oligonucleotide, specifically designed to inhibit protein kinase C-alpha. It is primarily being investigated for its potential therapeutic applications in oncology, particularly for treating non-small cell lung cancer. The compound is known by various names, including PKC-alpha and CGP 64128A, and has reached Phase 3 clinical trials for its efficacy against specific types of tumors, including bladder and lung carcinomas .

Source and Classification

The compound is derived from phosphorothioate chemistry, which enhances its stability and binding affinity to target mRNA sequences. Aprinocarsen sodium is classified under the broader category of oligonucleotide therapeutics, which have gained prominence due to their ability to selectively modulate gene expression .

Synthesis Analysis

Methods and Technical Details

Aprinocarsen sodium is synthesized through automated oligonucleotide synthesis techniques that employ phosphorothioate modifications. The synthesis process involves creating a 20-mer oligonucleotide with the sequence d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A). The steps include:

  1. Sequential Addition of Nucleotides: Automated synthesizers add nucleotides in a specific order.
  2. Deprotection: After synthesis, protective groups are removed to yield the active oligonucleotide.
  3. Purification: The final product undergoes purification to ensure high purity levels suitable for therapeutic use.
Molecular Structure Analysis

Structure and Data

The molecular formula of Aprinocarsen sodium is C196H230N68Na19O105P19S19C_{196}H_{230}N_{68}Na_{19}O_{105}P_{19}S_{19}, with a molecular weight of approximately 6853 g/mol. The structure features a backbone typical of oligonucleotides, with phosphorothioate linkages that confer increased stability against nucleases .

Chemical Reactions Analysis

Reactions and Technical Details

Aprinocarsen sodium primarily participates in hybridization reactions with complementary RNA sequences. Due to its stable oligonucleotide structure, it does not typically undergo oxidation, reduction, or substitution reactions. The hybridization process occurs under physiological conditions using standard buffer solutions, resulting in the formation of RNA-DNA hybrids that inhibit protein kinase C-alpha mRNA, thereby reducing protein expression associated with tumor growth .

Mechanism of Action

Process and Data

The mechanism of action for Aprinocarsen sodium involves its binding to the mRNA of protein kinase C-alpha. This binding leads to the degradation of the mRNA through cellular mechanisms such as RNase H activity, resulting in decreased levels of the protein kinase C-alpha enzyme. This inhibition disrupts critical cell signaling pathways that promote cell proliferation and survival, contributing to its anti-tumor effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aprinocarsen sodium is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water due to its ionic nature.
  • Stability: The compound exhibits enhanced stability due to phosphorothioate modifications.

Chemical Properties

  • Molecular Weight: Approximately 6853 g/mol.
  • Molecular Formula: C196H230N68Na19O105P19S19C_{196}H_{230}N_{68}Na_{19}O_{105}P_{19}S_{19}.
  • Reactivity: As an oligonucleotide, it primarily reacts via hybridization rather than traditional chemical reactions like oxidation or reduction .
Applications

Scientific Uses

Aprinocarsen sodium has been extensively studied for its potential applications in cancer therapy. Its ability to selectively inhibit protein kinase C-alpha makes it a promising candidate for treating various malignancies. Research indicates that it can effectively inhibit tumor growth in several human cancer cell lines, including those from bladder, lung, and colon cancers . Additionally, ongoing clinical trials aim to further establish its efficacy and safety profile in patients with specific types of cancer.

Introduction to Aprinocarsen Sodium in Targeted Cancer Therapeutics

Role of Antisense Oligonucleotides in Precision Oncology

Antisense oligonucleotides (ASOs) represent a paradigm shift in precision oncology by enabling sequence-specific gene silencing. These synthetic, single-stranded DNA molecules (typically 15–25 nucleotides) bind complementary mRNA sequences through Watson-Crick base pairing, triggering target degradation or translational blockade. Chemical modifications like phosphorothioate backbones (replacing non-bridging oxygen with sulfur) enhance nuclease resistance and plasma protein binding, extending half-life in vivo [4] [7]. Locked Nucleic Acid (LNA) modifications further increase binding affinity and specificity by "locking" the sugar moiety into a rigid conformation [4]. ASOs exert therapeutic effects primarily via:

  • RNase H-mediated cleavage: Enzyme recruitment cleaves RNA-DNA hybrids (e.g., Aprinocarsen).
  • Steric hindrance: Blocking ribosomal assembly or splice-modulation [4] [9].

Aprinocarsen Sodium as a Model PKC-α-Targeted Antisense Therapy

Aprinocarsen sodium (C₂₁₉H₂₆₉N₇₀Na₂₀O₁₁₈P₂₀S₂₀; MW 6852.85 Da) is a 20-mer phosphorothioate ASO with the sequence 5′-GTTCTCGCTGGTGAGTTTCA-3′ [1] [3]. It specifically inhibits Protein Kinase C-alpha (PKC-α), a serine/threonine kinase regulating proliferation, apoptosis, and metastasis. Clinical-grade Aprinocarsen (Synonyms: ISIS 3521 sodium) exhibits 90.35% purity and water solubility (100 mg/mL) [3]. Its mechanism relies on hybridizing with the 3′-untranslated region of human PRKCA mRNA, enabling RNase H-dependent degradation [5] [6].

  • Table 1: Key Chemical Properties of Aprinocarsen Sodium
    PropertyValue
    CAS Number331257-53-5
    Molecular FormulaC₁₉₆H₂₃₀N₆₈Na₁₉O₁₀₅P₁₉S₁₉
    SequenceDNA, d(P-thio)(G-T-T-C-T-C-G-C-T-G-G-T-G-A-G-T-T-T-C-A)
    TargetPKC-α mRNA
    Purity≥90.35%
    Solubility100 mg/mL in H₂O (14.59 mM) [1] [3] [6]

Historical Development and Rationale for PKC-α Inhibition

PKC-α emerged as an oncology target due to its dysregulation in lung, breast, and glioblastoma tumors, where it drives proliferation and survival pathways [5] [10]. Early in vitro studies demonstrated that PKC-α suppression reduced tumorigenicity in glioblastoma (U-87) and bladder carcinoma (T-24) cells [5]. Aprinocarsen was developed by Isis Pharmaceuticals (now Ionis) as the first clinical-stage PKC-α inhibitor. Preclinical data showed:

  • Dose-dependent growth inhibition: IC₅₀ = 50–100 nM for PKC-α mRNA in T-24 cells [3].
  • In vivo efficacy: 0.06–0.6 mg/kg/day IV doses inhibited growth of lung (A549), colon (Colo 205), and bladder xenografts in mice [3].Rationale centered on disrupting PKC-α’s role in oncogenic signaling (e.g., RAF1 phosphorylation and MAPK activation) [10].

Properties

CAS Number

331257-53-5

Product Name

Aprinocarsen sodium

IUPAC Name

nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C196H230N68Na19O105P19S19

Molecular Weight

6853 g/mol

InChI

InChI=1S/C196H249N68O105P19S19.19Na/c1-75-37-249(189(285)237-165(75)267)132-23-89(109(337-132)51-313-371(294,390)351-84-18-141(331-103(84)45-265)259-69-215-149-159(259)225-179(203)231-173(149)275)359-378(301,397)320-54-112-92(26-135(340-112)252-40-78(4)168(270)240-192(252)288)358-377(300,396)315-48-106-86(20-129(334-106)246-14-10-124(198)222-186(246)282)353-372(295,391)318-52-110-90(24-133(338-110)250-38-76(2)166(268)238-190(250)286)356-376(299,395)316-49-107-88(22-131(335-107)248-16-12-126(200)224-188(248)284)355-374(297,393)326-60-118-98(32-142(346-118)260-70-216-150-160(260)226-180(204)232-174(150)276)365-383(306,402)317-50-108-87(21-130(336-108)247-15-11-125(199)223-187(247)283)354-373(296,392)319-53-111-95(29-138(339-111)255-43-81(7)171(273)243-195(255)291)362-381(304,400)328-62-120-102(36-146(348-120)264-74-220-154-164(264)230-184(208)236-178(154)280)369-388(311,407)330-64-122-100(34-144(350-122)262-72-218-152-162(262)228-182(206)234-176(152)278)367-385(308,404)324-58-116-96(30-139(344-116)256-44-82(8)172(274)244-196(256)292)363-382(305,401)327-61-119-101(35-145(347-119)263-73-219-153-163(263)229-183(207)235-177(153)279)368-387(310,406)325-59-117-97(31-140(345-117)258-68-214-148-156(202)210-66-212-158(148)258)364-386(309,405)329-63-121-99(33-143(349-121)261-71-217-151-161(261)227-181(205)233-175(151)277)366-384(307,403)323-57-115-94(28-137(343-115)254-42-80(6)170(272)242-194(254)290)361-380(303,399)322-56-114-93(27-136(342-114)253-41-79(5)169(271)241-193(253)289)360-379(302,398)321-55-113-91(25-134(341-113)251-39-77(3)167(269)239-191(251)287)357-375(298,394)314-47-105-85(19-128(333-105)245-13-9-123(197)221-185(245)281)352-370(293,389)312-46-104-83(266)17-127(332-104)257-67-213-147-155(201)209-65-211-157(147)257;;;;;;;;;;;;;;;;;;;/h9-16,37-44,65-74,83-122,127-146,265-266H,17-36,45-64H2,1-8H3,(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,406)(H,311,407)(H2,197,221,281)(H2,198,222,282)(H2,199,223,283)(H2,200,224,284)(H2,201,209,211)(H2,202,210,212)(H,237,267,285)(H,238,268,286)(H,239,269,287)(H,240,270,288)(H,241,271,289)(H,242,272,290)(H,243,273,291)(H,244,274,292)(H3,203,225,231,275)(H3,204,226,232,276)(H3,205,227,233,277)(H3,206,228,234,278)(H3,207,229,235,279)(H3,208,230,236,280);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?;;;;;;;;;;;;;;;;;;;/m0.................../s1

InChI Key

JZMHCANOTJFLQJ-IEQBYLOXSA-A

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)([O-])OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)([O-])OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=S)([O-])OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.